molecular formula C12H12BrN3O2 B13709990 6-Bromo-N-isopropyl-3-nitroquinolin-4-amine

6-Bromo-N-isopropyl-3-nitroquinolin-4-amine

Katalognummer: B13709990
Molekulargewicht: 310.15 g/mol
InChI-Schlüssel: MREIFWWRBZGCMP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-N-isopropyl-3-nitroquinolin-4-amine is a quinoline derivative with a bromine atom at the 6th position, an isopropyl group attached to the nitrogen atom, and a nitro group at the 3rd position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-N-isopropyl-3-nitroquinolin-4-amine typically involves the functionalization of the quinoline scaffold. Common synthetic routes include:

    Nitration: Introduction of the nitro group at the 3rd position of the quinoline ring.

    Bromination: Introduction of the bromine atom at the 6th position.

    N-Alkylation: Attachment of the isopropyl group to the nitrogen atom.

Industrial Production Methods

Industrial production methods often involve large-scale reactions using optimized conditions to ensure high yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-N-isopropyl-3-nitroquinolin-4-amine undergoes various chemical reactions, including:

    Oxidation: Conversion of the nitro group to other functional groups.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of the bromine atom with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 6-Bromo-N-isopropyl-3-aminoquinolin-4-amine.

Wissenschaftliche Forschungsanwendungen

6-Bromo-N-isopropyl-3-nitroquinolin-4-amine has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 6-Bromo-N-isopropyl-3-nitroquinolin-4-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom and isopropyl group may also influence the compound’s binding affinity and specificity for its targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-Bromo-N-methyl-3-nitroquinolin-4-amine: Similar structure but with a methyl group instead of an isopropyl group.

    6-Bromo-N-ethyl-3-nitroquinolin-4-amine: Similar structure but with an ethyl group instead of an isopropyl group.

Uniqueness

6-Bromo-N-isopropyl-3-nitroquinolin-4-amine is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The combination of the bromine atom, nitro group, and isopropyl group provides a distinct set of properties that can be exploited for various applications.

Eigenschaften

Molekularformel

C12H12BrN3O2

Molekulargewicht

310.15 g/mol

IUPAC-Name

6-bromo-3-nitro-N-propan-2-ylquinolin-4-amine

InChI

InChI=1S/C12H12BrN3O2/c1-7(2)15-12-9-5-8(13)3-4-10(9)14-6-11(12)16(17)18/h3-7H,1-2H3,(H,14,15)

InChI-Schlüssel

MREIFWWRBZGCMP-UHFFFAOYSA-N

Kanonische SMILES

CC(C)NC1=C2C=C(C=CC2=NC=C1[N+](=O)[O-])Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.